molecular formula C7H8N4O B14716464 1-Nitrosopiperidine-2,6-dicarbonitrile CAS No. 22905-25-5

1-Nitrosopiperidine-2,6-dicarbonitrile

Cat. No.: B14716464
CAS No.: 22905-25-5
M. Wt: 164.16 g/mol
InChI Key: OQRRSHAAPDDUGY-UHFFFAOYSA-N
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Description

1-Nitrosopiperidine-2,6-dicarbonitrile is a chemical compound with the molecular formula C7H8N4O. It consists of a piperidine ring substituted with nitroso and dicarbonitrile groups.

Preparation Methods

1-Nitrosopiperidine-2,6-dicarbonitrile can be synthesized through several synthetic routes. One common method involves the nitrosation of piperidine-2,6-dicarbonitrile using nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the nitroso compound .

Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

1-Nitrosopiperidine-2,6-dicarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amine group, leading to different products.

    Substitution: The nitroso group can be substituted with other functional groups, resulting in a variety of derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-nitrosopiperidine-2,6-dicarbonitrile involves its interaction with molecular targets and pathways. The compound is known to undergo metabolic activation through cytochrome P450-mediated hydroxylation, leading to the formation of reactive intermediates. These intermediates can interact with DNA and other cellular components, resulting in mutagenic and carcinogenic effects .

Comparison with Similar Compounds

1-Nitrosopiperidine-2,6-dicarbonitrile can be compared with other similar compounds, such as N-nitrosopiperidine and N-nitrosopyrrolidine. These compounds share structural similarities but differ in their chemical properties and biological activities .

    N-nitrosopiperidine: Similar in structure but with different reactivity and biological effects.

    N-nitrosopyrrolidine: Another nitrosamine with distinct chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical behavior .

Properties

CAS No.

22905-25-5

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

IUPAC Name

1-nitrosopiperidine-2,6-dicarbonitrile

InChI

InChI=1S/C7H8N4O/c8-4-6-2-1-3-7(5-9)11(6)10-12/h6-7H,1-3H2

InChI Key

OQRRSHAAPDDUGY-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C(C1)C#N)N=O)C#N

Origin of Product

United States

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